molecular formula C14H15NO4S2 B1596439 Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- CAS No. 3695-00-9

Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-

Cat. No.: B1596439
CAS No.: 3695-00-9
M. Wt: 325.4 g/mol
InChI Key: LHWZLUXODWUHLZ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- is a useful research compound. Its molecular formula is C14H15NO4S2 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1150. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Di-p-toluenesulfonamide, also known as 4-Methyl-N-tosylbenzenesulfonamide, is a small molecule that has been studied for its potential anti-tumor activity .

Mode of Action

It has been observed to inhibit cell proliferation in certain cancer cell lines through a p21- and p27-independent g1 arrest of the cell cycle . This involves down-regulation of cyclin D1 and inhibition of Rb phosphorylation .

Biochemical Pathways

Di-p-toluenesulfonamide has been found to affect the mTOR/p70S6K pathway . This pathway is involved in cell growth and proliferation, and its inhibition can lead to decreased tumor growth . The compound has been observed to inhibit the phosphorylation of mTOR, 4E-BP1, and p70S6K . The effects can be both Akt-dependent and Akt-independent, depending on the cell line .

Result of Action

Di-p-toluenesulfonamide has been observed to induce a significant loss of mitochondrial membrane potential, leading to apoptosis . This is attributed to the up-regulation of Bak and PUMA, two pro-apoptotic Bcl-2 family members . In addition, the compound has been found to inhibit tumor growth in a tumor xenograft model .

Action Environment

The action of Di-p-toluenesulfonamide can be influenced by environmental factors such as the presence of cholesterol . Cholesterol is an essential constituent of lipid rafts, which serve as functional platforms for multiple cellular signaling and trafficking processes . The compound has been observed to decrease the expressions of both raft-associated total and phosphorylated forms of kinases such as Akt, mTOR, and p70S6K . The inhibitory effects of the compound can be rescued by the supplement of cholesterol , indicating a key role of cholesterol contents in its action.

Biological Activity

Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- is a sulfonamide derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antibacterial, anti-inflammatory, and anticancer agent. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide can be represented as follows:

  • Molecular Formula : C13_{13}H15_{15}N1_{1}O2_{2}S2_{2}
  • Molecular Weight : 293.39 g/mol

This compound features a sulfonamide functional group, which is crucial for its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of benzenesulfonamide derivatives. The following table summarizes the antimicrobial activities of various sulfonamide compounds, including 4-methyl-N-[(4-methylphenyl)sulfonyl]-.

CompoundTarget OrganismsZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
4-Methyl-N-[(4-methylphenyl)sulfonyl]-S. aureus30 ± 0.127.81
2-Hydrazinocarbonyl-benzenesulfonamideE. coli28 ± 0.1010.00
4-(2-Amino-ethyl)-benzenesulfonamideB. subtilis25 ± 0.1512.50
Control-<10-

The compound exhibited significant activity against Staphylococcus aureus, with a zone of inhibition comparable to that of standard antibiotics like ciprofloxacin .

Cardiovascular Effects

Research has also investigated the effects of benzenesulfonamides on cardiovascular parameters. A study using an isolated rat heart model demonstrated that certain derivatives could modulate coronary resistance and perfusion pressure.

Experimental Design

The following table outlines the experimental design used to assess the effects on perfusion pressure:

GroupCompoundDose (nM)
ControlKrebs-Henseleit solution only-
Group IIBenzenesulfonamide0.001
Group III2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001
Group IV4-(2-Amino-ethyl)-benzenesulfonamide0.001
Group V4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide0.001

Results indicated that the compound significantly decreased perfusion pressure and coronary resistance over time compared to control conditions .

Anticancer Potential

The anticancer properties of benzenesulfonamides have been explored in various studies, with findings suggesting that these compounds may inhibit cancer cell proliferation through mechanisms involving folate metabolism disruption.

Sulfonamides mimic para-aminobenzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria and some cancer cells. This mechanism results in decreased DNA and RNA synthesis, ultimately inhibiting cell growth .

Case Study: Antileishmanial Activity

A notable case study involved the synthesis of new pyrazolyl benzenesulfonamide derivatives that demonstrated antileishmanial activity. The study reported that these derivatives exhibited significant cytotoxicity against Leishmania parasites, indicating their potential as therapeutic agents against leishmaniasis .

Case Study: Computational Docking Studies

Computational studies have been conducted to predict the binding affinity of benzenesulfonamides to target proteins involved in bacterial resistance mechanisms. These studies have provided insights into how structural modifications can enhance biological activity against resistant strains .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H15NO4S2
  • Molecular Weight : 325.4 g/mol
  • Chemical Structure : The compound features a sulfonamide group attached to a benzene ring that is further substituted with methyl and phenyl groups.

Analytical Chemistry

Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. It can be analyzed using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile and water, making it suitable for mass spectrometry applications .

Organic Synthesis

This compound serves as a reagent in organic synthesis, particularly in the formation of other sulfonamide derivatives. Its unique structure allows it to act as a catalyst in various reactions, enhancing yields and selectivity.

Biological Studies

In biological research, benzenesulfonamide has been investigated for its role as an inhibitor of carbonic anhydrase enzymes. This inhibition is crucial for studies related to glaucoma treatment, where reducing intraocular pressure is necessary. Additionally, it has been employed in enzyme inhibition studies to explore protein interactions.

Medicinal Chemistry

The compound is being explored for potential therapeutic applications due to its ability to inhibit specific enzymes. Research indicates that it may have implications in drug development targeting conditions like glaucoma and other diseases where carbonic anhydrase plays a role .

Case Study 1: HPLC Analysis

A study demonstrated the effectiveness of benzenesulfonamide in separating complex mixtures using HPLC. The method employed allowed for quick isolation of impurities, showcasing its utility in pharmacokinetics .

Case Study 2: Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry highlighted the compound's efficacy as a carbonic anhydrase inhibitor. The study provided insights into the mechanism of action, revealing how the compound binds to the active site of the enzyme, thus preventing its catalytic function.

Properties

IUPAC Name

4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-11-3-7-13(8-4-11)20(16,17)15-21(18,19)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWZLUXODWUHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063141
Record name Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-
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Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3695-00-9
Record name 4-Methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide
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Record name Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-
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Record name Di-p-toluenesulfonamide
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Record name Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-
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Record name Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-
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Record name N-[(p-tolylsulphonyl]-p-toluenesulphonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does di-p-toluenesulfonamide react differently with nucleophiles like sodium thiophenoxide/sodium phenylselenide compared to sodium cyanide?

A1: Research indicates that di-p-toluenesulfonamide exhibits distinct reactivity patterns depending on the nucleophile. While sodium thiophenoxide and sodium phenylselenide preferentially displace the benzylic or alkyl group (C-N bond cleavage) to yield organosulfides and selenides [], sodium cyanide attacks the sulfur atom, leading to monosulfonamide formation (S-N bond cleavage) []. This difference in selectivity can be attributed to the principles of hard and soft acids and bases (HSAB).

Q2: Can di-p-toluenesulfonamide be used in photoredox catalysis, and if so, what type of reactions can be achieved?

A2: Yes, di-p-toluenesulfonamide participates in organophotoredox-catalyzed reactions. Studies demonstrate its utility in the visible light-mediated synthesis of 2-sulfonamidoindoles and other 2-sulfonamido heteroarenes []. This reaction proceeds via a cross-dehydrogenative coupling with indoles or heteroarenes, catalyzed by eosin Y. The mechanism involves the generation of a nitrogen-centered radical from di-p-toluenesulfonamide, followed by regioselective addition to the heteroarene [].

Q3: What insights can be gained from the crystal structure of N,N′-[1,3-Phenylenebis(methylene)]di-p-toluenesulfonamide, a derivative of di-p-toluenesulfonamide?

A3: Analyzing the crystal structure of N,N′-[1,3-Phenylenebis(methylene)]di-p-toluenesulfonamide reveals key structural features, such as the dihedral angles between the central benzene ring and the pendant rings, which are 66.96° and 69.37° []. Additionally, the crystal packing demonstrates the formation of infinite sheets along the (001) plane due to N—H⋯O hydrogen bonding interactions []. This information aids in understanding the compound's solid-state interactions and potential applications in material science.

Q4: What are the potential applications of di-p-toluenesulfonamide in medicinal chemistry?

A4: While not a drug itself, di-p-toluenesulfonamide serves as a valuable synthetic intermediate in medicinal chemistry. Research shows that derivatives like Ro 5-5340 (N,N'-(iminoditrimethylene) di-p-toluenesulfonamide hydrochloride) exhibit activity against isoproterenol-induced myocardial necrosis in animal models []. This suggests potential applications in developing cardioprotective agents, although further research is needed to explore its therapeutic potential and safety profile.

Q5: Can you elaborate on the use of 15N NMR to study the reactions of p-toluenesulfonyl azide, a compound closely related to di-p-toluenesulfonamide?

A5: 15N NMR serves as a powerful tool to investigate the reactivity of p-toluenesulfonyl azide, a compound structurally similar to di-p-toluenesulfonamide. Researchers have employed 15N-labeled p-toluenesulfonyl azide to elucidate reaction mechanisms, including diazo transfer reactions and interactions with azide ions []. These studies provide valuable insights into the reactivity of sulfonyl azides and their potential applications in organic synthesis.

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